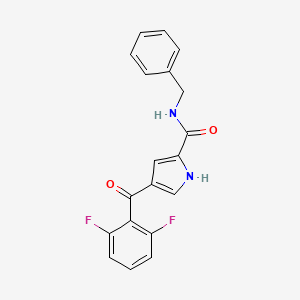

N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide

Description

Structural Characterization and Computational Modeling

X-Ray Crystallographic Analysis of Molecular Configuration

While direct X-ray data for N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide are unavailable, insights can be drawn from structurally related pyrrole-carboxamide derivatives. For instance, the crystal structure of N-nitro-1H-pyrrole-2-carboxamide (CID: 1473261) revealed:

- Planar pyrrole ring with delocalized π-electrons, stabilized by conjugation with the carboxamide group.

- Hydrogen-bonding networks : Intermolecular N–H⋯O interactions form inversion dimers, as observed in pyrrole-2-carboxamide derivatives.

- Dihedral angles : The pyrrole ring and aryl substituents often adopt near-perpendicular orientations, minimizing steric strain.

For the target compound, the 2,6-difluorobenzoyl group is expected to enhance electron-withdrawing effects, potentially altering hydrogen-bonding patterns compared to non-fluorinated analogs like 4-(2,4-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CID: 1473261).

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

DFT studies on analogous pyrrole-carboxamides (e.g., m-nitrophenyl-1H-pyrrole-2-carboxamide ) using B3LYP/6-311++G(d,p) methods reveal:

- Frontier Molecular Orbital (FMO) interactions : Electron density transfer from HOMO (halide anions) to LUMO (pyrrole-carboxamide) in binding scenarios.

- Hydrogen-Bond Strengths : Fluorine substituents modulate π-electron delocalization, enhancing H-bond stability in resonance-assisted systems.

- Conformational Preferences : The N-benzyl group adopts a low-energy staggered conformation , minimizing steric clashes with the pyrrole ring.

For the target compound, DFT calculations would likely highlight:

Molecular Dynamics Simulations of Conformational Flexibility

While explicit MD data for this compound are absent, trends from pyrrole-carboxamide systems suggest:

- Pyrrole ring rigidity : Limited out-of-plane bending due to aromaticity, as seen in 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide .

- Amide flexibility : Torsional freedom around the N–C bond permits rotations between cis and trans conformations, influenced by solvent and temperature.

- Fluorine interactions : C–F bonds may engage in weak C–F⋯π interactions with aromatic systems, stabilizing specific conformers.

Simulations would likely prioritize:

- Free energy profiles for rotational states of the benzyl group.

- Solvent effects on hydrogen-bonding networks in aqueous vs. organic media.

Comparative Analysis with Related Pyrrole Carboxamide Derivatives

Structural Analogues

Electronic and Conformational Trends

- Fluorine positioning : 2,6-Difluorobenzoyl (target) vs. 2,4-Difluorobenzoyl (analog) – meta vs. para fluorination alters electron-withdrawing effects and steric profiles.

- Amide substituents : N-Benzyl (target) vs. N,N-Dimethyl (analog) – larger substituents enhance hydrophobicity but reduce rotational freedom.

Pharmacophore Insights

Studies on pyrrole-2-carboxamide MmpL3 inhibitors highlight:

Properties

IUPAC Name |

N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-14-7-4-8-15(21)17(14)18(24)13-9-16(22-11-13)19(25)23-10-12-5-2-1-3-6-12/h1-9,11,22H,10H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSFBFHGYWYNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Benzoyl Group: The 2,6-difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

N-Benzylation: The final step involves the N-benzylation of the pyrrole ring, which can be done using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide has the following chemical properties:

- Molecular Formula : C19H14F2N2O2

- Molecular Weight : 336.33 g/mol

- IUPAC Name : N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide

- CAS Number : 478259-84-6

The compound features a pyrrole ring substituted with a benzyl group and a difluorobenzoyl moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide has shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Research indicates that pyrrole derivatives exhibit anti-inflammatory properties. The difluorobenzoyl substitution may enhance this activity by modulating inflammatory pathways .

- Analgesic Properties : Similar to its anti-inflammatory effects, this compound may also serve as an analgesic agent, providing pain relief through mechanisms that require further exploration .

Anticancer Research

Studies have suggested that pyrrole derivatives can inhibit cancer cell proliferation. N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with specific cellular targets involved in tumor growth. The difluoro substitution is hypothesized to enhance binding affinity to these targets, leading to increased anticancer efficacy.

Material Science

The compound's unique structure allows it to be explored for applications in material science:

- Organic Electronics : Due to its electronic properties, N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide could be utilized in organic semiconductors or photovoltaic devices. Its ability to form stable films can be advantageous in developing flexible electronic devices.

Data Table of Applications

Case Study 1: Anti-inflammatory Effects

A study conducted on various pyrrole derivatives demonstrated that compounds similar to N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide exhibited significant anti-inflammatory effects in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic application .

Case Study 2: Anticancer Activity

In a preliminary study, N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with further investigation needed to elucidate the underlying mechanisms of action .

Mechanism of Action

The mechanism of action of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-4-benzoyl-1H-pyrrole-2-carboxamide: Lacks the fluorine atoms, which could affect its biological activity and chemical reactivity.

N-benzyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide: Chlorine atoms instead of fluorine, potentially leading to different pharmacokinetic properties.

N-benzyl-4-(2,6-dimethylbenzoyl)-1H-pyrrole-2-carboxamide: Methyl groups instead of fluorine, which could influence its lipophilicity and metabolic stability.

Uniqueness

The presence of fluorine atoms in N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its overall pharmacokinetic profile.

Biological Activity

N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and specific research findings.

- Chemical Formula : C19H14F2N2O2

- Molecular Weight : 340.32 g/mol

- Boiling Point : Approximately 616.8 °C (predicted) .

- Density : 1.332 g/cm³ (predicted) .

Synthesis

The synthesis of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the reaction of appropriate benzoyl derivatives with pyrrole and subsequent modifications to achieve the desired functional groups. The synthesis pathway often emphasizes the introduction of fluorine substituents due to their influence on biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide exhibit promising antimicrobial properties. For instance, a related pyrrole-linked benzopyrimidine conjugate demonstrated significant antibacterial activity against various pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 15.12 | Antibacterial |

| Compound B | 15.62 | Antibacterial |

Inhibitory Activity Against Enzymes

A critical aspect of the biological evaluation of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide is its potential as an inhibitor of various enzymes relevant to neurological disorders:

- Monoamine Oxidase (MAO) : Compounds with structural similarities have shown inhibitory activity against MAO-A and MAO-B, which are important targets for treating depression and neurodegenerative diseases. For example, certain derivatives exhibited IC50 values as low as 1.38 µM against MAO-A .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-A | Selective Inhibition | 1.38 |

| MAO-B | Non-selective Inhibition | Varies |

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide. Notably, compounds structurally related to this compound have shown minimal cytotoxic effects on L929 cells, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. For instance:

- The presence of fluorine atoms at positions 2 and 6 on the benzoyl ring enhances enzyme inhibitory activity.

- Variations in the benzyl substituent also impact the binding affinity and selectivity towards target enzymes.

Case Studies

- Case Study on Neuroprotection : A study focused on the neuroprotective effects of similar compounds demonstrated that they could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a potential therapeutic role in neurodegenerative conditions .

- Antimicrobial Efficacy : Another study evaluated a series of pyrrole derivatives against a panel of bacterial strains, revealing that modifications in the benzyl group led to enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the critical considerations for synthesizing N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Synthesis involves sequential acylation and substitution reactions. Key steps include:

- Acylation of the pyrrole ring : Use 2,6-difluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzoyl group at the pyrrole 4-position .

- N-Benzylation : React the intermediate with benzyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Column chromatography or recrystallization is critical due to potential byproducts from incomplete substitution or steric hindrance .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, as electron-withdrawing fluorine substituents may slow reaction kinetics .

Q. How can the crystal structure of this compound be determined, and what software is recommended?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like ethanol or DCM. For fluorinated compounds, ensure low humidity to avoid hydrate formation .

- Software : Use SHELX (e.g., SHELXL for refinement) due to its robustness in handling small-molecule crystallography and twinned data. SHELX integrates charge-flipping algorithms for phase determination, critical for fluorine-heavy structures .

- Data Interpretation : Validate bond lengths (e.g., C-F ~1.34 Å) and dihedral angles between the benzyl and benzoyl groups to confirm steric effects .

Q. What preliminary bioactivity assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., chitin synthase) using fluorometric assays, given structural similarities to difluorobenzoyl urea inhibitors .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity. Fluorinated compounds may exhibit membrane permeability but require dose optimization .

- SAR Initialization : Compare activity with analogs lacking benzyl or fluorine groups to identify pharmacophore elements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for fluorinated pyrrole derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with halogens (Cl, Br), electron-donating groups (e.g., -OCH₃), or steric bulk at the benzyl/benzoyl positions .

- Data Normalization : Use IC₅₀ ratios (target enzyme vs. cytotoxicity) to distinguish true activity from non-specific effects. For example, 2,6-difluoro analogs often show higher selectivity over 3-fluoro isomers due to reduced metabolic oxidation .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate dihedral flexibility with activity. The 2,6-difluorobenzoyl group may enhance π-stacking in enzyme active sites .

Q. What strategies address low yields in N-benzylation reactions of pyrrole-carboxamide intermediates?

- Methodological Answer :

- Catalytic Optimization : Replace traditional bases (K₂CO₃) with milder agents (e.g., Cs₂CO₃) to reduce pyrrole ring degradation .

- Microwave-Assisted Synthesis : Apply controlled heating (80–100°C, 30 min) to accelerate kinetics while minimizing side reactions .

- Protecting Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent unwanted N-H reactivity during benzylation .

Q. How do spectroscopic techniques (e.g., NMR, IR) differentiate between regioisomers or tautomeric forms?

- Methodological Answer :

- ¹H-NMR : Monitor pyrrole NH signals (δ 10–12 ppm) and benzyl CH₂ protons (δ 4.5–5.5 ppm). Tautomeric shifts in the pyrrole ring (1H vs. 3H) alter splitting patterns .

- ¹⁹F-NMR : Fluorine chemical shifts (δ -110 to -120 ppm for 2,6-difluoro) distinguish substitution patterns. Coupling constants (³J_F-F) confirm para/meta fluorine arrangements .

- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) verify tautomer stability. Fluorine-induced polarization may shift bands by 10–20 cm⁻¹ .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for similar difluorobenzoyl compounds?

- Methodological Answer :

- Thermal Motion Analysis : Use SHELXL’s ADPs (anisotropic displacement parameters) to assess whether flexible benzyl groups cause disorder, leading to divergent unit cell parameters .

- Polymorphism Screening : Test crystallization in varying solvent systems (e.g., DCM/hexane vs. acetone/water) to isolate stable polymorphs. Fluorine’s hydrophobicity may favor specific solvates .

- Validation Tools : Cross-check CIF files with PLATON or Mercury to detect overlooked symmetry operations or twinning .

Tables for Key Data

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Crystal System | Monoclinic, P2₁/c | |

| Bond Length (C-F) | 1.34–1.38 Å | |

| ¹⁹F-NMR Shift | δ -112 to -118 ppm | |

| Reaction Yield (N-Benzyl) | 50–70% (DMF, K₂CO₃, 12 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.